molecular formula C16H16FNO3S B6375307 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261972-73-9

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375307
CAS RN: 1261972-73-9
M. Wt: 321.4 g/mol
InChI Key: DVOIQAVCFODBRO-UHFFFAOYSA-N
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Description

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F5PPSP) is a chemical compound that has a wide range of uses in scientific research. It is a relatively new compound, having only been discovered in the early 2000s, and has been used for a variety of purposes, including as a ligand for the synthesis of metal complexes and as a reagent for the synthesis of organic compounds. In addition, 2F5PPSP has been studied for its potential applications in drug discovery, as well as its biochemical and physiological effects on cells and organisms.

Scientific Research Applications

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It has been used as a ligand for the synthesis of metal complexes, which can be used for a variety of purposes, including catalysis and materials science. Additionally, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used as a reagent for the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. Furthermore, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been studied for its potential applications in drug discovery, as it has been shown to bind to a variety of proteins and enzymes, making it a promising tool for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that it binds to proteins and enzymes via hydrogen bonding and hydrophobic interactions. Additionally, it is thought to interact with nucleic acids, such as DNA and RNA, via electrostatic interactions.
Biochemical and Physiological Effects
2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been studied for its potential biochemical and physiological effects on cells and organisms. Studies have shown that it can affect the expression of certain genes, as well as the activity of certain enzymes. Additionally, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties. Furthermore, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to be toxic to certain types of cancer cells, suggesting that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is highly soluble in a variety of solvents, making it easy to work with. Additionally, it is relatively stable and does not easily decompose, making it suitable for long-term storage. However, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not without its limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, it is toxic and should be handled with caution.

Future Directions

The potential future directions for 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% are numerous. It could be further studied for its potential applications in drug discovery and cancer therapy. Additionally, it could be studied for its potential effects on other diseases, such as Alzheimer's and Parkinson's. Furthermore, it could be used to synthesize a variety of metal complexes and organic compounds. Finally, it could be used as a tool to study the structure and function of proteins and enzymes.

Synthesis Methods

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by a variety of methods, including the reaction of 2-fluoro-5-chloro-3-sulfophenyl pyrrole with pyrrolidinesulfonamide in dimethylformamide (DMF) and dimethylsulfoxide (DMSO). The reaction is typically carried out at room temperature for several hours and yields the desired product in high yields. Additionally, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized from the reaction of 2-fluoro-5-chloro-3-sulfophenyl pyrrole with pyrrolidinesulfonamide in the presence of a catalyst such as zinc chloride or zinc bromide.

properties

IUPAC Name

2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-15-7-6-13(11-16(15)19)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOIQAVCFODBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684587
Record name 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol

CAS RN

1261972-73-9
Record name 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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